

In-Depth Technical Guide to Albifylline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and pharmacological data for **Albifylline**. It is intended to serve as a foundational resource for professionals engaged in drug discovery and development.

Chemical Identification

Albifylline is a xanthine derivative with potential therapeutic applications as an anti-asthmatic agent.[1] For unambiguous identification and use in cheminformatics, the following standard identifiers are provided.



Identifier	Value	
IUPAC Name	1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione[2]	
SMILES	CC(C) (CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O[2] [3]	
InChI	InChI=1S/C13H20N4O3/c1-13(2,20)6-4-5-7-17- 11(18)9-10(15-8-14-9)16(3)12(17)19/h8,20H,4- 7H2,1-3H3,(H,14,15)[1][2][4][5]	
InChlKey	NWXULHNEYYFVMF-UHFFFAOYSA-N[1][2][3] [4][5]	
CAS Number	107767-55-5[1][2][5]	
Molecular Formula	C13H20N4O3[1][2][3][4][5]	
Molecular Weight	280.32 g/mol [2][4]	
Synonyms	A 81-3138, HWA 138[2][4]	

Physicochemical Properties

The following table summarizes key physicochemical properties of **Albifylline**, which are critical for formulation development and pharmacokinetic studies.

Property	Value	Source
Exact Mass	280.1535 g/mol	[1]
Topological Polar Surface Area	89.5 Ų	PubChem
Complexity	399	PubChem
Formal Charge	0	PubChem

Pharmacological Data and Experimental Protocols



Albifylline has been investigated for its effects on microcirculation and inflammation, particularly in the context of hemorrhagic shock.

Effect on Leukocyte Adhesion and Microvascular Blood Flow

A key study investigated the influence of **Albifylline** on liver microcirculation and leukocyte adhesion after hemorrhagic shock in rats.

Experimental Protocol: Hemorrhagic Shock Model in Rats

- Animal Model: Male Wistar rats (250-300g).
- Anesthesia: Intraperitoneal injection of ketamine (100 mg/kg) and xylazine (5 mg/kg).
- Surgical Procedure:
 - Catheterization of the right carotid artery for blood pressure monitoring and blood withdrawal.
 - Catheterization of the right jugular vein for substance infusion.
- Hemorrhagic Shock Induction:
 - Arterial bleeding to a mean arterial pressure of 40 mm Hg within 10 minutes.
 - Maintenance of this pressure for 60 minutes by further blood withdrawal or reinfusion of shed blood.
- Resuscitation:
 - Reinfusion of all shed blood within 30 minutes.
- Treatment Groups:
 - Control Group: Infusion of 0.9% saline.



- Albifylline Group: Intravenous infusion of Albifylline (12.5 mg/kg/h) starting 30 minutes before resuscitation.
- Intravital Microscopy:
 - The liver was exteriorized and placed on a microscope stage.
 - Microcirculation was observed using a fluorescence microscope equipped with a 20x water immersion objective.
 - Sinusoidal blood flow and leukocyte adhesion to the sinusoidal endothelium were quantified offline from video recordings.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which **Albifylline** exerts its effects are not fully elucidated. However, based on its structural similarity to pentoxifylline, a non-specific phosphodiesterase inhibitor, a potential mechanism involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.

An increase in intracellular cAMP can lead to the activation of Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets. This can result in the inhibition of proinflammatory cytokine production and a reduction in the expression of adhesion molecules on leukocytes and endothelial cells, thereby mitigating inflammatory responses and improving blood flow.





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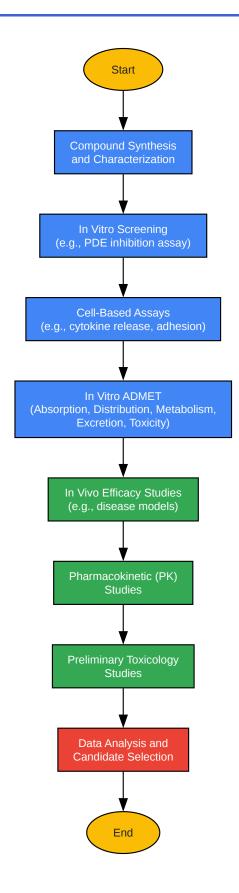
Caption: Proposed mechanism of action for Albifylline.

This diagram illustrates the hypothesized pathway where **Albifylline** inhibits phosphodiesterase (PDE), leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then suppresses the production of pro-inflammatory cytokines and the expression of adhesion molecules, resulting in reduced inflammation and improved microcirculation.

Logical Workflow for Preclinical Evaluation

The following diagram outlines a logical workflow for the preclinical evaluation of **Albifylline** or similar compounds.





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Caption: A generalized preclinical evaluation workflow.



This flowchart depicts a typical sequence of preclinical studies, starting from compound synthesis and progressing through in vitro and in vivo assays to data analysis and candidate selection.

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